molecular formula C18H23N5O3S2 B2601520 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate CAS No. 886913-94-6

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate

Cat. No. B2601520
CAS RN: 886913-94-6
M. Wt: 421.53
InChI Key: LNZIBNZHOKPAMP-UHFFFAOYSA-N
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Description

“Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate” is a compound that is part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial properties of new 1,2,4-triazole derivatives, finding some compounds with good to moderate activity against test microorganisms. This research underscores the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activities of Hybrid Molecules

Başoğlu et al. (2013) reported on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This study indicates the versatility of triazole compounds in creating molecules with potential therapeutic applications (Başoğlu et al., 2013).

Antihypertensive Agents

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has shown the potential of these compounds as antihypertensive agents. Bayomi et al. (1999) synthesized derivatives bearing morpholine, piperidine, or piperazine moieties, with some compounds demonstrating promising antihypertensive activity (Bayomi et al., 1999).

Antituberculous Agents

Titova et al. (2019) synthesized structural analogs of antituberculous agents, evaluating their tuberculostatic activity. This research highlights the importance of triazole derivatives in the development of new treatments for tuberculosis (Titova et al., 2019).

Novel Synthesis Approaches

The development of new synthesis methods for triazole derivatives is also a significant area of research. For example, the synthesis of Ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate by Ezema et al. (2015) through a Dimroth rearrangement represents a novel approach to creating complex triazole compounds (Ezema et al., 2015).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential as a neuroprotective and anti-neuroinflammatory agent . More detailed studies on its synthesis, structure, and mechanism of action could also be beneficial.

properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZIBNZHOKPAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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